molecular formula C6H11NO2 B14498285 [(Propan-2-yl)amino]propanedial CAS No. 63442-63-7

[(Propan-2-yl)amino]propanedial

Katalognummer: B14498285
CAS-Nummer: 63442-63-7
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: MQGIFCUTSKNRLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Propan-2-yl)amino]propanedial is an organic compound that features both an amino group and an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Propan-2-yl)amino]propanedial can be achieved through several methods. One common approach involves the reaction of isopropylamine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

[(Propan-2-yl)amino]propanedial undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form primary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted amines and derivatives.

Wissenschaftliche Forschungsanwendungen

[(Propan-2-yl)amino]propanedial has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(Propan-2-yl)amino]propanedial involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

[(Propan-2-yl)amino]propanedial can be compared with other similar compounds such as:

    2-Aminopropanal: Similar structure but lacks the isopropyl group.

    Isopropylamine: Contains the isopropyl group but lacks the aldehyde functionality.

    Propanedial: Contains two aldehyde groups but lacks the amino group.

The uniqueness of this compound lies in its combination of both an amino group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions.

Eigenschaften

CAS-Nummer

63442-63-7

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

2-(propan-2-ylamino)propanedial

InChI

InChI=1S/C6H11NO2/c1-5(2)7-6(3-8)4-9/h3-7H,1-2H3

InChI-Schlüssel

MQGIFCUTSKNRLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(C=O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.